![molecular formula C9H10FN3O B2900745 N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide CAS No. 2411241-78-4](/img/structure/B2900745.png)
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide has been studied in detail. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which ultimately results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide in lab experiments is its specificity. This compound has been shown to selectively bind to certain proteins and nucleic acids, which makes it useful as a fluorescent probe in bioimaging studies. Additionally, its anti-cancer properties make it a promising candidate for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound for various applications.
Orientations Futures
There are several potential future directions for research on N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide. One area of research could be the development of novel derivatives of this compound with improved anti-cancer properties. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various applications. Another potential area of research could be the development of new methods for the synthesis and purification of this compound, which could improve its yield and purity. Finally, the potential use of this compound in combination with other anti-cancer drugs should be investigated, as it may have synergistic effects that could improve its efficacy.
Méthodes De Synthèse
The synthesis method for N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide involves a series of steps starting from commercially available starting materials. The first step involves the reaction of 5-fluorouracil with 2-bromoethanol to produce 2-(5-fluoropyrimidin-2-yl)ethanol. This intermediate is then reacted with propargyl bromide in the presence of a base to produce this compound. The purity and yield of the final product can be improved through various purification methods such as column chromatography.
Applications De Recherche Scientifique
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide has been studied for its potential applications in scientific research. One of the main areas of research has been in cancer biology, as this compound has been shown to have anti-cancer properties. Specifically, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been investigated for its potential use as a fluorescent probe in bioimaging studies, as it has been shown to selectively bind to certain proteins and nucleic acids.
Propriétés
IUPAC Name |
N-[2-(5-fluoropyrimidin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-2-9(14)11-4-3-8-12-5-7(10)6-13-8/h2,5-6H,1,3-4H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFMVCZXKMZJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NC=C(C=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2900663.png)
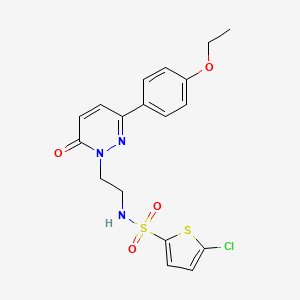
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2900666.png)
![1-(2-Fluorosulfonyloxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2900667.png)
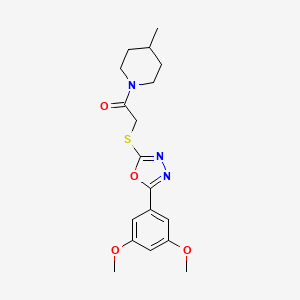
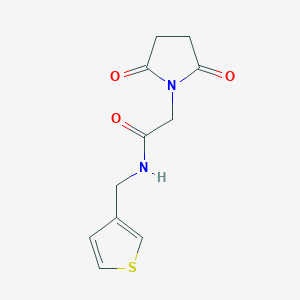
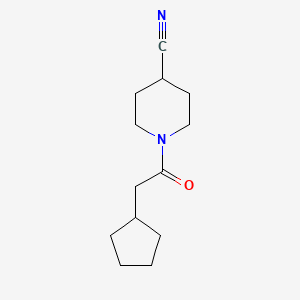


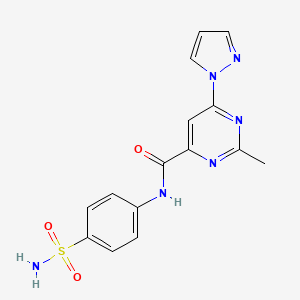
![methyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2900679.png)
![1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2900680.png)

